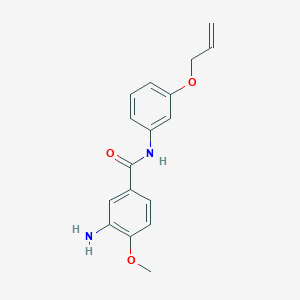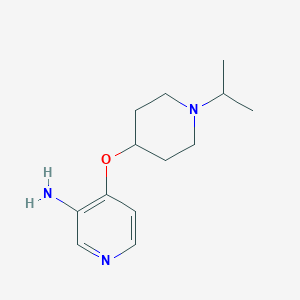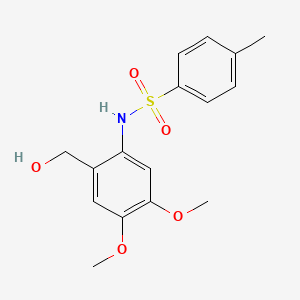
N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes both hydroxymethyl and dimethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-(Hydroxymethyl)-4,5-dimethoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted sulfonamides. These products can be further utilized in various applications, including drug development and material science .
Aplicaciones Científicas De Investigación
N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonamides and hydroxymethyl derivatives, such as:
- N-(2-(Hydroxymethyl)-4-methoxyphenyl)-4-methylbenzenesulfonamide
- N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-benzenesulfonamide .
Uniqueness
N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C16H19NO5S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[2-(hydroxymethyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO5S/c1-11-4-6-13(7-5-11)23(19,20)17-14-9-16(22-3)15(21-2)8-12(14)10-18/h4-9,17-18H,10H2,1-3H3 |
Clave InChI |
ZEANMQGTAJNXPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2CO)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


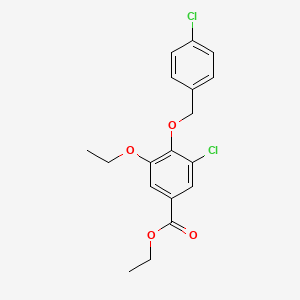
![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine](/img/structure/B13000475.png)



![3-Isobutyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13000506.png)
![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)
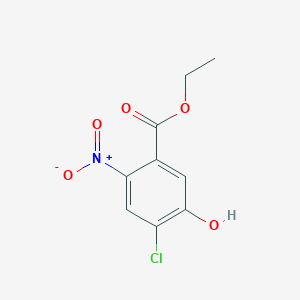
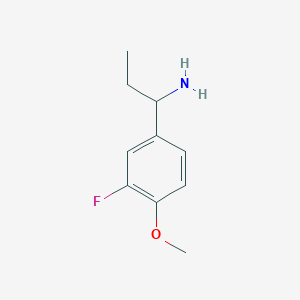

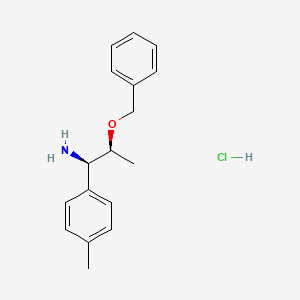
![3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B13000529.png)
